molecular formula C9H16N2O3 B011353 N-Boc-3-pyrrolidinone Oxime CAS No. 109384-18-1

N-Boc-3-pyrrolidinone Oxime

Cat. No.: B011353
CAS No.: 109384-18-1
M. Wt: 200.23 g/mol
InChI Key: VGGFRVVFQKZXFV-JXMROGBWSA-N
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Description

N-Boc-3-pyrrolidinone Oxime (tert-butyl 3-hydroxyiminopyrrolidine-1-carboxylate) is a solid, multifunctional heterocyclic building block of significant value in advanced organic synthesis and medicinal chemistry research. With the molecular formula C9H16N2O3 and a molecular weight of 200.23 g/mol, its structure features a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group and a reactive hydroxyimino group at the 3-position. This unique combination of functional groups makes it a key precursor for designing complex molecular architectures. Key Research Applications and Value: Synthetic Building Block: This compound serves as a versatile intermediate for constructing complex heterocyclic structures, including spirocyclic derivatives, which are privileged scaffolds in pharmaceutical development. Biocatalysis: It is employed in enzyme-catalyzed reactions, particularly in asymmetric synthesis using ω-transaminases (ω-TA) and alcohol dehydrogenases (e.g., Leifsonia ADH), to produce enantiomerically enriched compounds, a critical process in green chemistry. Medicinal Chemistry: Researchers utilize this compound in the synthesis of novel antibacterial agents, such as rifabutin-like spirorifamycins, and in the development of targeted therapeutics like oxime-linked peptide-drug conjugates for oncology research. Chemical Reactivity: The oxime functionality undergoes various transformations, including oxidation to nitro derivatives and reduction to amines, providing diverse pathways for further chemical elaboration. Handling and Compliance: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human and veterinary use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

tert-butyl (3E)-3-hydroxyiminopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)11-5-4-7(6-11)10-13/h13H,4-6H2,1-3H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGFRVVFQKZXFV-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=NO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC/C(=N\O)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of 3-Pyrrolidinone

The synthesis begins with the introduction of the tert-butoxycarbonyl (Boc) protecting group to the nitrogen atom of 3-pyrrolidinone. This step ensures chemoselectivity in subsequent reactions by shielding the amine from undesired side reactions.

Reaction Conditions

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), sodium bicarbonate (NaHCO₃)

  • Solvent System : Biphasic mixture of water and ethyl acetate

  • Temperature : Room temperature (20–25°C)

  • Duration : 12–24 hours

Mechanistic Insights
The Boc group is introduced via nucleophilic attack of the pyrrolidinone’s amine on the electrophilic carbonyl carbon of Boc₂O. Sodium bicarbonate neutralizes the generated HCl, shifting the equilibrium toward product formation. The biphasic system facilitates efficient mixing and minimizes hydrolysis of Boc₂O.

Yield Optimization

  • Base Stoichiometry : A 5:1 molar ratio of NaHCO₃ to 3-pyrrolidinone ensures complete deprotonation of the amine.

  • Solvent Volume : A 1:1 (v/v) ratio of water to ethyl acetate maximizes interfacial contact while preventing emulsion formation.

  • Workup : Sequential extraction with ethyl acetate and crystallization from heptane yields N-Boc-3-pyrrolidinone with >95% purity.

Table 1: Boc Protection Optimization Parameters

ParameterOptimal ValueImpact on Yield/Purity
Boc₂O Equivalents1.2–1.5Prevents overloading
Reaction pH8–9Minimizes hydrolysis
Crystallization SolventHeptaneEnhances purity

Oximation of N-Boc-3-Pyrrolidinone

The ketone moiety of N-Boc-3-pyrrolidinone is converted to an oxime via condensation with hydroxylamine. This step is critical for introducing functional handles for further derivatization.

Reaction Conditions

  • Reagents : Hydroxylamine hydrochloride (NH₂OH·HCl), sodium hydroxide (NaOH)

  • Solvent : Ethanol/water (3:1 v/v)

  • Temperature : Reflux (70–80°C)

  • Duration : 6–12 hours

Mechanistic Insights
Hydroxylamine reacts with the ketone to form an imine intermediate, which tautomerizes to the oxime. The basic conditions (pH 9–10) deprotonate hydroxylamine, enhancing its nucleophilicity. Ethanol acts as a polar aprotic solvent, stabilizing the transition state.

Yield Optimization

  • Hydroxylamine Stoichiometry : A 1.5:1 molar ratio of NH₂OH·HCl to ketone ensures complete conversion.

  • Base Addition : Gradual addition of NaOH prevents localized pH spikes that could degrade the Boc group.

  • Purification : Vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane) isolates the oxime in 70–85% yield.

Table 2: Oximation Reaction Parameters

ParameterOptimal ValueImpact on Yield/Purity
NH₂OH·HCl Equivalents1.5Ensures full conversion
Reaction pH9–10Maximizes nucleophilicity
Workup MethodColumn chromatographyRemoves unreacted reagents

Alternative Synthetic Strategies

One-Pot Protection-Oximation Protocol

Recent advances have explored tandem Boc protection and oximation to streamline synthesis.

Reaction Conditions

  • Reagents : Boc₂O, NH₂OH·HCl, triethylamine (TEA)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature

  • Duration : 24 hours

Advantages

  • Eliminates intermediate isolation, reducing solvent waste.

  • TEA acts as a dual-purpose base, neutralizing HCl from both Boc₂O and NH₂OH·HCl.

Challenges

  • Competing reactions between Boc₂O and hydroxylamine necessitate precise stoichiometry.

  • Reported yields (60–70%) are lower than stepwise methods.

Structural Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR : The oxime proton resonates as a singlet at δ 8.2–8.5 ppm, while the Boc tert-butyl group appears as a singlet at δ 1.4 ppm.

  • ¹³C NMR : The oxime carbon (C=NOH) is observed at δ 150–155 ppm, and the Boc carbonyl at δ 155–160 ppm.

  • IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O of Boc) and 3200 cm⁻¹ (O-H of oxime) confirm functional groups.

Table 3: Key Spectral Data

TechniqueDiagnostic SignalReference Value
¹H NMR (CDCl₃)δ 1.4 (s, 9H, Boc)
¹³C NMR (CDCl₃)δ 155.2 (C=O of Boc)
IR (KBr)ν 1680 cm⁻¹ (C=O)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors enhances reproducibility and safety for large-scale manufacturing.

Key Parameters

  • Residence Time : 10–15 minutes at 100°C

  • Catalyst : Immobilized lipases for Boc deprotection (if required)

  • Yield : 80–85% with >99% conversion.

Green Chemistry Metrics

  • E-Factor : 2.5 (solvent recovery reduces waste)

  • PMI (Process Mass Intensity) : 8.2 kg/kg product

Challenges and Mitigation Strategies

Boc Group Hydrolysis

Cause : Prolonged exposure to acidic or aqueous conditions.
Solution : Use anhydrous solvents and minimize reaction time in aqueous media.

Oxime Tautomerism

Issue : Syn/anti tautomers complicate crystallization.
Resolution : Adjust solvent polarity (e.g., switch from ethanol to acetonitrile) to favor the desired tautomer.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of the corresponding oxime.

    Reduction: Formation of tert-butyl 3-aminopyrrolidine-1-carboxylate.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Organic Synthesis

N-Boc-3-pyrrolidinone oxime serves as a key intermediate in the synthesis of various organic compounds. It is particularly useful for:

  • Preparation of Heterocycles : The compound can be transformed into different heterocyclic structures, which are essential in drug development.
  • Synthesis of Bioactive Molecules : It acts as a scaffold for designing new drugs, facilitating the development of pharmaceutical compounds .

Bioconjugation Techniques

The formation of oximes is widely employed in bioconjugation reactions due to their stability and reactivity. This compound can be utilized for:

  • Labeling Biomolecules : It allows for the selective modification of proteins and peptides, enhancing their functionalities for therapeutic applications.
  • Controlled Release Systems : The reversibility of oxime linkages enables controlled release mechanisms in drug delivery systems .

Enzyme Mechanism Studies

In biological research, this compound is used to study enzyme mechanisms. The compound's interaction with specific molecular targets allows researchers to investigate biochemical pathways and enzyme activities, contributing to the understanding of various biological processes .

Synthesis of Bioactive Compounds

A recent study demonstrated the use of this compound as a precursor in synthesizing novel enzyme inhibitors. The research highlighted its role in developing compounds that selectively inhibit target enzymes involved in disease pathways, showcasing its potential in drug discovery.

Bioconjugation Applications

In another investigation, researchers employed this compound for site-specific labeling of proteins. The study illustrated how this compound facilitated the attachment of fluorescent tags to proteins without compromising their biological activity, enabling advanced imaging techniques in cellular studies .

Comparative Data Table

Application AreaSpecific Use CaseBenefits
Organic SynthesisIntermediate for heterocyclesFacilitates drug development
BioconjugationLabeling biomoleculesEnhances functionality and specificity
Enzyme Mechanism StudiesInvestigating enzyme interactionsAids in understanding biochemical pathways
Drug Delivery SystemsControlled release mechanismsEnables targeted therapy with reduced side effects

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes and other proteins, affecting their activity. This compound can also act as a nucleophile in chemical reactions, participating in various biochemical pathways .

Comparison with Similar Compounds

Physical Properties :

  • Melting Point: 34–38°C
  • Solubility: Soluble in dichloromethane, ethyl acetate, and methanol; insoluble in water .
  • Stability: Requires storage at 2–8°C to prevent degradation .

Comparison with Similar Compounds

Structural Features

Compound Key Structural Attributes Reference
N-Boc-3-pyrrolidinone Oxime Boc-protected pyrrolidinone with oxime at C3; planar geometry around the oxime N–O group.
Olesoxime (TRO19622) Cholesterol-like oxime with syn/anti-isomerism; oxime at C3 of cholest-4-en-3-one.
4-Methylpentan-2-one Oxime Aliphatic oxime with methyl branching; linear chain structure.
Phosgene Oxime (CX) Dichloro-oxime with high electrophilicity; corrosive and reactive N–O and C–Cl bonds.

Bond Lengths :

  • N–O bond lengths in oximes typically range from 1.361–1.407 Å (e.g., 1.361 Å in 6-hydroxy-3-(hydroxyimino)indolin-2-one) .
  • C=N bond lengths: ~1.264–1.286 Å, consistent across oxime derivatives .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Stability
This compound 185.22 34–38 Organic solvents (DCM, MeOH) Stable at 2–8°C
Olesoxime 399.65 Not reported Lipophilic (oily formulations) >36 months
4-Methylpentan-2-one Oxime 117.18 Not reported Lipophilic Commercially stable
Phosgene Oxime 113.93 35–40 Reacts with water Highly reactive

Key Observations :

  • This compound has moderate stability compared to Olesoxime’s long-term stability but is less reactive than Phosgene Oxime.
  • Lipophilicity varies: Olesoxime and 4-Methylpentan-2-one Oxime are more lipophilic than this compound .

Biological Activity

N-Boc-3-pyrrolidinone oxime is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuroprotection and drug development. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound is derived from the pyrrolidinone framework, which is known for its versatility in organic synthesis and biological activity. The Boc (tert-butyloxycarbonyl) group serves as a protecting group that enhances the compound's stability during synthesis and storage. The oxime functional group contributes to its reactivity and potential interactions with biological targets.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound, particularly its ability to mitigate mitochondrial dysfunction associated with neurodegenerative diseases such as Alzheimer's disease. For instance, one study demonstrated that derivatives of this compound could effectively recover amyloid beta-induced mitochondrial dysfunction by acting as mitochondrial permeability transition pore (mPTP) blockers .

Table 1: Comparison of mPTP Blocking Activity

Compound% Recovery of Mitochondrial FunctionCYP450 Stability
This compound40% increase in g/r ratioModerate
Triazole derivative 2ag30% increase in g/r ratioHigh
Triazole derivative 2aj25% increase in g/r ratioHigh

The table above summarizes the recovery of mitochondrial function observed with various compounds, indicating that this compound exhibits promising neuroprotective effects while maintaining moderate stability against cytochrome P450 enzymes.

The mechanism through which this compound exerts its neuroprotective effects involves the inhibition of mPTP opening, which is crucial for maintaining mitochondrial integrity. The compound's ability to stabilize mitochondrial membranes prevents the release of pro-apoptotic factors, thereby protecting neuronal cells from apoptosis .

Study on Mitochondrial Dysfunction

In a notable case study, researchers evaluated the effects of this compound on human neuronal cell lines exposed to amyloid beta. The results indicated a significant reduction in cell death and an improvement in mitochondrial membrane potential, suggesting that the compound effectively counteracts amyloid beta toxicity .

Drug Interaction Studies

Another critical aspect of studying this compound is its interaction with cytochrome P450 enzymes. Inhibition studies revealed that while the compound has some inhibitory effects on CYP enzymes, modifications to its structure could enhance its stability without compromising its biological activity. This finding is crucial for drug development as it suggests pathways for optimizing therapeutic agents derived from this oxime .

Future Directions

The promising biological activity of this compound opens avenues for further research into its therapeutic potential. Future studies should focus on:

  • Structural Modifications : Exploring various substituents on the pyrrolidinone ring to enhance efficacy and reduce side effects.
  • In Vivo Studies : Conducting animal model studies to assess the compound's effectiveness in real biological systems.
  • Combination Therapies : Investigating the potential synergistic effects when combined with other neuroprotective agents.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-Boc-3-pyrrolidinone Oxime from its precursor?

  • Methodological Answer : N-Boc-3-pyrrolidinone can be converted enzymatically using ω-transaminases (ω-TAs). A validated protocol involves 0.1 mg/mL purified enzyme, 25 mM D-alanine as an amine donor, 25 mM N-Boc-3-pyrrolidinone, 0.02 mM pyridoxal 5'-phosphate (PLP), and incubation in glycine-NaOH buffer (50 mM, pH 8.5) at 45°C . Optimization may require testing mutant enzymes (e.g., Q192G variant) to enhance substrate specificity or reaction efficiency.

Q. How should this compound be stored to maintain stability during experiments?

  • Methodological Answer : While direct data on the oxime derivative is limited, structurally similar Boc-protected pyrrolidines (e.g., 1-Boc-3-aminopyrrolidine) require storage at 0–6°C in airtight containers under inert gas to prevent degradation. Stability should be monitored via HPLC or LC-MS to detect hydrolytic byproducts .

Q. What analytical techniques are recommended for characterizing this compound purity?

  • Methodological Answer : Use a combination of 1H^1H-/13C^{13}C-NMR for structural confirmation, LC-MS for molecular weight validation, and chiral HPLC to assess enantiopurity if asymmetric synthesis is involved. For quantification, UV-Vis spectroscopy at 220–260 nm (amide/oxime absorbance) is effective .

Advanced Research Questions

Q. How does the oxime group in this compound influence its reactivity in enzyme-mediated transformations?

  • Methodological Answer : The oxime group can act as a nucleophile or participate in chelation, affecting reaction kinetics. Compare its behavior to analogous compounds (e.g., K027 oxime) in cholinesterase reactivation assays. In vitro studies suggest oximes with 4-position substituents show superior reactivation potency for paraoxon-inhibited enzymes, while 2-position oximes are better for cyclosarin-inhibited systems .

Q. What experimental designs can resolve contradictions in oxime-mediated reactivation efficacy across studies?

  • Methodological Answer : Apply Cox proportional hazards models to analyze survival curves in in vivo toxicity studies, accounting for variables like organophosphate dose and treatment timing. For in vitro inconsistencies, standardize enzyme sources (e.g., human erythrocyte vs. electric eel acetylcholinesterase) and inhibitor concentrations to isolate oxime efficacy variables .

Q. How does Boc protection impact the pharmacokinetics of pyrrolidinone oximes in CNS-targeted studies?

  • Methodological Answer : Boc groups reduce polarity, potentially enhancing blood-brain barrier (BBB) penetration. However, oximes like K027 exhibit limited brain uptake (~2% of plasma AUC) due to active efflux mechanisms. To study this compound, use microdialysis or autoradiography with 14C^{14}C-labeled analogs to quantify CNS distribution .

Q. What strategies improve the in vitro-in vivo correlation (IVIVC) for oxime reactivity studies?

  • Methodological Answer : Combine in vitro reactivation kinetics (e.g., kreactk_{react}, KDK_D) with in vivo survival data using compartmental pharmacokinetic-pharmacodynamic (PK-PD) modeling. For example, K027’s in vitro kreactk_{react} for DFP-inhibited cholinesterase correlates with a 50% reduction in mortality risk (RR = 0.5) in rats, validating translational potential .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Boc-3-pyrrolidinone Oxime
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N-Boc-3-pyrrolidinone Oxime

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